molecular formula C22H29FN2O3 B2938146 2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE CAS No. 1007913-69-0

2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE

Cat. No.: B2938146
CAS No.: 1007913-69-0
M. Wt: 388.483
InChI Key: NXERNWOMUZMEJX-UHFFFAOYSA-N
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Description

2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties

Scientific Research Applications

2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the development of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a benzene ring.

    Formamido Linkage Formation: The formamido linkage is formed by reacting the intermediate with formamide under controlled conditions.

    Final Coupling: The final step involves coupling the adamantane core with the fluorophenyl-formamido intermediate using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the formamido linkage, converting it to an amine group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Hydroxylated derivatives of the adamantane core.

    Reduction: Amine derivatives of the formamido linkage.

    Substitution: Various substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ADAMANTAN-1-YL)-2-[(4-CHLOROPHENYL)FORMAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE
  • 2-(ADAMANTAN-1-YL)-2-[(4-BROMOPHENYL)FORMAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE

Uniqueness

2-(ADAMANTAN-1-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]-N-(2-METHOXYETHYL)ACETAMIDE stands out due to the presence of the fluorophenyl group, which can impart unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents.

Properties

IUPAC Name

N-[1-(1-adamantyl)-2-(2-methoxyethylamino)-2-oxoethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN2O3/c1-28-7-6-24-21(27)19(25-20(26)17-2-4-18(23)5-3-17)22-11-14-8-15(12-22)10-16(9-14)13-22/h2-5,14-16,19H,6-13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXERNWOMUZMEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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